N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound features a substituted acetamide functional group and is classified under heterocyclic compounds due to the presence of a hexahydrocinnoline moiety.
This compound falls under the category of heterocyclic amides, specifically those that contain both aromatic and aliphatic characteristics. It is noteworthy for its potential biological activities, particularly in the field of medicinal chemistry.
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds .
The molecular formula for N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is . The compound features:
The molecular weight of this compound is approximately 377.4 g/mol. The structural representation can be depicted using various chemical drawing software or tools based on its SMILES notation: COc1ccc(C)cc1NC(=O)CC1C(=O)Nc2nc(-c3ccccc3)nn21
.
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide can participate in several chemical reactions:
These reactions are typically performed under controlled laboratory conditions to optimize yield and selectivity. Reaction mechanisms can be elucidated through kinetic studies and spectroscopic analysis.
The mechanism of action for N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is not fully elucidated but may involve:
While specific physical properties such as melting point and boiling point are not readily available for this compound, general trends can be inferred based on similar structures:
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups like carbonyls and amides. Stability assessments indicate that it should be stable under normal laboratory conditions but sensitive to extreme pH or temperatures .
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide has potential applications in:
Future research will likely focus on optimizing its pharmacological profile and exploring additional therapeutic applications based on its chemical structure and biological activity .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: